molecular formula C7H4BrF3N2O4S B3034318 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline CAS No. 156425-42-2

2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline

Cat. No. B3034318
CAS RN: 156425-42-2
M. Wt: 349.08
InChI Key: QLJXQFVJXPGVTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline involves several steps and reagents. An example of a similar synthesis process is described for 2,6-dibromo-4-trifluoromethoxy aniline, which is prepared from 4-trifluoromethoxy aniline using bromine and hydrogen peroxide as brominating agents in a methylene dichloride-water solvent system. The reaction conditions are optimized to achieve a high yield of 97% and a product purity of over 99.5% . This suggests that a similar approach could be used for the synthesis of 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline, with appropriate modifications to introduce the nitro and sulfonyl groups.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,6-bis(arylsulfonyl)anilines, reveals well-defined intramolecular hydrogen bonds that immobilize rotatable amino groups, leading to fluorescence enhancement and improved photostability . This indicates that the molecular structure of 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline could also exhibit interesting properties due to the presence of the sulfonyl group and its potential for intramolecular interactions.

Chemical Reactions Analysis

The regioselective bromination of anilines, including those with substituents, can be achieved in the presence of nitrosonium hydrogensulfate in concentrated sulfuric acid . This method leads to the formation of 4-bromoanilines, which is relevant for the bromination step in the synthesis of the target compound. The presence of the nitrosonium salt is crucial for the bromination to occur.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing (trifluoromethyl)sulfonyl groups have been studied. For instance, bis((trifluoromethyl)sulfonyl)amine exhibits high gas-phase acidity due to extensive electron delocalization from planar, sp2-hybridized nitrogen into 3d orbitals of sulfur, resulting in a shortening of the S-N bond upon deprotonation . This suggests that 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline may also have unique physical and chemical properties due to the presence of the (trifluoromethyl)sulfonyl group and its influence on electron distribution within the molecule.

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • An efficient synthesis method for a related compound, 2-(2,2-difluoroethoxy)-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) benzenesulfonamide, has been developed using 2-bromo-4-amino-6-trifluoromethylaniline as an intermediate. This approach offers advantages in terms of shorter reaction time, milder conditions, easier purification, and improved overall yield (Wu et al., 2013).

  • Studies on the vibrational, structural, thermodynamic characteristics, and electronic properties of related compounds such as 2,4-dinitrodiphenylamine and 2-nitro-4-(trifluoromethyl)aniline have been conducted. These studies help in understanding the electronic transitions and nonlinear optical (NLO) properties of these compounds (Hernández-Paredes et al., 2015).

Chemical Reactions and Derivatives

  • Research on sulphonhydrazides and related compounds, including various halogeno- and nitro-benzenesulphonhydrazides, has led to the development of potential pest-control agents. This includes the study of the stability of various sulphonyl hydrazides (Cremlyn, 1966).

  • In the synthesis of β2-adrenoceptor agonist (R,R)-formterol, a key intermediate involving the chemoselective reduction of 2-bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethan-1-ol was developed. This highlights the potential use of related compounds in pharmaceutical synthesis (Wilkinson et al., 2000).

Environmental and Analytical Applications

  • 1-(4-Nitrobenzyl)-4-(4-diethylaminophenylazo)-pyridinium bromide, a derivative of nitro, bromo, and methyl anilines, has been used for the spectrophotometric determination of anionic surfactants in river water. This method is useful for monitoring environmental pollution (Higuchi et al., 1980).

Spectroscopic Analysis

  • Spectroscopic investigations of compounds like 4-nitro-3-(trifluoromethyl)aniline provide insights into the influence of various substituent groups on the molecular and electronic properties of anilines. This research is important for understanding the chemical behavior and potential applications of these compounds (Saravanan et al., 2014).

Potential for Nonlinear Optical Materials

  • Certain derivatives such as 4-chloro-3-(trifluoromethyl)aniline and 4-bromo-3-(trifluoromethyl)aniline are being explored for their nonlinear optical properties, which could make them useful in NLO materials (Revathi et al., 2017).

Synthesis Applications

  • Synthesis of Benzenesulfonamide Derivatives : Wu et al. (2013) developed an efficient synthesis process for 2-(2,2-difluoroethoxy)-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl) benzenesulfonamide. The process involved converting 4-nitro-2-(trifluoromethyl)aniline to 2-bromo-6-trifluoromethylbenzenesulfonic acid, which was then combined with other compounds to yield the target molecule. This method offers advantages like shorter reaction time, milder conditions, and easier purification, with an improved overall yield of 22.9% (Wu, Gao, Chen, Su, & Zhang, 2013).

Chemical Properties and Analysis

  • Molecular Structure and Spectroscopy : Hernández-Paredes et al. (2015) conducted an experimental and theoretical investigation on the molecular structure, spectroscopic, and electric properties of compounds including 2-nitro-4-(trifluoromethyl)aniline. They utilized DFT and FTIR, Raman, and UV-Vis spectroscopies for their analysis. Their findings contribute to the understanding of the molecular and electronic properties of such compounds (Hernández-Paredes, Hernández-Negrete, Carrillo-Torres, Sanchez-Zeferino, Duarte-Moller, & Álvarez-Ramos, 2015).

Applications in Organic Chemistry

  • Chemoselective Hydrogenation : Wilkinson et al. (2000) explored the chemoselective reduction of a functionalized nitroarene, a crucial step in synthesizing (R,R)-formoterol tartrate, a β2-adrenoceptor agonist. They developed a synthetic methodology that included using heterogeneous catalytic hydrogenation and a sulfur-based poison to achieve chemoselectivity (Wilkinson, Hett, Tanoury, Senanayake, & Wald, 2000).

Reactions and Rearrangements

  • Smiles Rearrangement : Buchstaller and Anlauf (2004) reported a Smiles rearrangement observed during the borane reduction of 2-aryloxy-2-methylpropionamides, leading to valuable 2-nitro substituted aniline derivatives. This illustrates the compound's reactivity in specific chemical contexts (Buchstaller & Anlauf, 2004).

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-bromo-6-nitro-4-(trifluoromethylsulfonyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O4S/c8-4-1-3(18(16,17)7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJXQFVJXPGVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline

CAS RN

156425-42-2
Record name 2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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